molecular formula C12H14O2 B11906614 1-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanone

1-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanone

Cat. No.: B11906614
M. Wt: 190.24 g/mol
InChI Key: PWGAWDBVXPQFEO-UHFFFAOYSA-N
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Description

1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone is an organic compound with a unique structure that includes a methoxy group attached to an indanone framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanone typically involves the reaction of 7-methoxyindanone with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methoxy-2,3-dihydro-1H-inden-1-one
  • 6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine

Comparison: 1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanone

InChI

InChI=1S/C12H14O2/c1-8(13)9-6-7-12(14-2)11-5-3-4-10(9)11/h6-7H,3-5H2,1-2H3

InChI Key

PWGAWDBVXPQFEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCCC2=C(C=C1)OC

Origin of Product

United States

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